molecular formula C19H22N4S B607418 Fasnall

Fasnall

Cat. No.: B607418
M. Wt: 338.5 g/mol
InChI Key: VSXRMURGJRAOCU-UHFFFAOYSA-N
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Description

Fasnall is a thiophenopyrimidine compound known for its selective inhibition of fatty acid synthase (FASN). Fatty acid synthase is a key enzyme involved in the de novo biosynthesis of fatty acids, which is crucial for the growth and proliferation of cancer cells. This compound has shown potent anti-tumor activity, particularly in models of breast cancer .

Mechanism of Action

Target of Action

Fasnall primarily targets the enzyme Fatty Acid Synthase (FASN) . FASN is a key enzyme in the fatty acid biosynthesis pathway, which is crucial for cell growth and survival, especially in proliferating cancer cells . FASN’s upregulation is often correlated with tumor aggressiveness .

Mode of Action

this compound selectively inhibits FASN through its co-factor binding sites . It is a thiophenopyrimidine that interacts with FASN, leading to significant changes in cellular lipid profiles . This compound also mimics FASN inhibition through NADH accumulation and consequent depletion of the tricarboxylic acid cycle metabolites .

Biochemical Pathways

this compound’s inhibition of FASN leads to profound changes in cellular lipid profiles. It sharply increases ceramides, diacylglycerols, and unsaturated fatty acids, and promotes exogenous palmitate uptake . This uptake is deviated more into neutral lipid formation rather than phospholipids . The increase in ceramide levels contributes to some extent in the mediation of apoptosis .

Pharmacokinetics

It is known that this compound is well-tolerated and shows efficacy against her2+ breast tumors in vivo , suggesting favorable bioavailability.

Result of Action

this compound has anti-proliferative activity and induces apoptosis in breast cancer cells . It impairs tumor growth in several oxidative phosphorylation-dependent cancer models, including combination therapy-resistant melanoma patient-derived xenografts . It also promotes fatty acid uptake, ceramide, and diacylglycerol accumulation .

Biochemical Analysis

Biochemical Properties

Fasnall interacts with FASN, inhibiting its activity . This interaction leads to significant changes in cellular lipid profiles, sharply increasing ceramides, diacylglycerols, and unsaturated fatty acids . It also increases exogenous palmitate uptake, which is deviated more into neutral lipid formation rather than phospholipids .

Cellular Effects

This compound has been shown to have profound effects on various types of cells. It induces the formation of atypical Stress Granules, characterized by high internal mobility and rapid turnover . These Stress Granules are thought to serve as signaling hubs during stress conditions, regulating apoptosis, production of reactive oxygen species, nucleocytoplasmic transport, kinase signaling, and other vital cellular functions .

Molecular Mechanism

This compound mimics FASN inhibition through NADH accumulation and consequent depletion of the tricarboxylic acid cycle metabolites . This mechanism of action is independent of fatty acid synthase inhibition .

Temporal Effects in Laboratory Settings

This compound has been observed to induce the formation of atypical Stress Granules that are transient in nature . This suggests that the effects of this compound can change over time in laboratory settings.

Dosage Effects in Animal Models

This compound has been shown to impair tumor growth in several oxidative phosphorylation-dependent cancer models, including combination therapy-resistant melanoma patient-derived xenografts . It does not reproduce neurological side effects in mice reported for other Complex I inhibitors .

Metabolic Pathways

This compound is involved in the fatty acid biosynthesis pathway, where it inhibits the activity of FASN . This leads to an accumulation of malonate, succinate, malonyl coenzyme A, succinyl coenzyme A, and other metabolic perturbations .

Subcellular Localization

This compound has been shown to induce the formation of Stress Granules , which are membraneless ribonucleoprotein compartments that form transiently during stress in most cell types . Fasn, the target of this compound, is not a part of these Stress Granules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fasnall is synthesized through a series of chemical reactions involving thiophenopyrimidine derivatives. The synthetic route typically involves the formation of the thiophenopyrimidine core, followed by functionalization at specific positions to enhance its inhibitory activity against fatty acid synthase .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions: Fasnall undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different levels of inhibitory activity against fatty acid synthase .

Scientific Research Applications

Fasnall has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • GSK2194069
  • TVB-2640
  • TVB-3166
  • C75
  • Cerulenin
  • Orlistat

Comparison: Fasnall is unique among fatty acid synthase inhibitors due to its selective targeting of co-factor binding sites and its ability to induce apoptosis through the accumulation of specific lipid species. Unlike other inhibitors, this compound does not reproduce neurological side effects in animal models, making it a promising candidate for therapeutic applications .

This compound’s distinct mechanism of action and favorable safety profile highlight its potential as a valuable tool in cancer research and therapy.

Properties

IUPAC Name

N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4S/c1-13-14(2)24-19-17(13)18(20-12-21-19)22-16-8-9-23(11-16)10-15-6-4-3-5-7-15/h3-7,12,16H,8-11H2,1-2H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXRMURGJRAOCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC3CCN(C3)CC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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